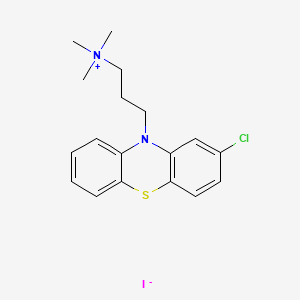

Chloropromazine methoiodide

Description

Historical Context of Phenothiazine (B1677639) Research and the Genesis of Quaternary Derivatives

The story of phenothiazines begins not in medicine, but in the synthetic dye industry of the 19th century. Phenothiazine itself was first synthesized in 1883 by Bernthsen. wikipedia.org A derivative, methylene (B1212753) blue, was synthesized even earlier in 1876 and was noted by pioneers like Paul Ehrlich for its cell-staining properties, which led to foundational discoveries in histology and microbiology, including its use as an antimalarial agent in the 1890s. wikipedia.orgvedantu.com For decades, research into phenothiazine derivatives remained relatively dormant until the compound was repurposed as an insecticide and anthelmintic in the 1930s and 1940s. wikipedia.orgresearchgate.net

A pivotal shift occurred in the 1940s at the Rhône-Poulenc laboratories in Paris, where chemists led by Paul Charpentier began systematically synthesizing phenothiazine derivatives in search of new therapeutic agents. wikipedia.orgnih.gov This research initially yielded promethazine (B1679618), a compound with potent antihistaminic and sedative effects. wikipedia.org Further structural modifications led to the synthesis of chlorpromazine (B137089) in 1950. wikipedia.org The subsequent discovery of its profound antipsychotic effects by Jean Delay and Pierre Deniker in the early 1950s revolutionized the treatment of psychiatric disorders like schizophrenia, ushering in the modern era of psychopharmacology. vedantu.comnih.govnih.gov

As researchers sought to understand the precise mechanisms behind the diverse effects of chlorpromazine and other phenothiazines, the need for more specialized molecular tools arose. This led to the genesis of quaternary ammonium (B1175870) derivatives. By introducing a methyl group to the tertiary amine in the side chain of a compound like chlorpromazine, a quaternary ammonium salt is formed—in this case, chlorpromazine methoiodide. google.comresearchgate.net The creation of these charged, polar molecules was a deliberate strategy. Scientists hypothesized that the permanent positive charge would prevent the molecule from crossing lipid-rich biological membranes, such as the cell membrane and the blood-brain barrier. This chemical modification allowed for the systematic investigation of peripheral versus central nervous system effects and the differentiation between actions initiated at the cell surface versus those requiring entry into the cell. researchgate.netnih.gov The development of these derivatives was a key step in moving from broad pharmacological observation to detailed mechanistic investigation in neuroscience. amazonaws.com

Rationale for Investigating Chlorpromazine Methoiodide as a Research Probe

The primary rationale for using chlorpromazine methoiodide in research is its utility as a membrane-impermeant control for its parent compound, chlorpromazine. researchgate.net Chlorpromazine is a lipophilic molecule that readily crosses biological membranes, including the blood-brain barrier, allowing it to act on both central and peripheral, as well as intracellular and extracellular, targets. mims.comnih.gov Its effects are widespread, including antagonism of dopamine (B1211576), serotonin (B10506), and adrenergic receptors. wikipedia.orgpatsnap.com Chlorpromazine methoiodide, by contrast, possesses a quaternary ammonium group which imparts a permanent positive charge, drastically reducing its lipid solubility and confining its actions primarily to the extracellular face of the plasma membrane. researchgate.net

This key difference allows researchers to address specific experimental questions:

Distinguishing Central vs. Peripheral Effects: Since chlorpromazine methoiodide is largely excluded from the brain, it can be used to identify which effects of chlorpromazine are mediated by peripheral systems versus the central nervous system.

Locating Receptor Sites: It helps determine whether the receptor target for a specific action is located on the outer surface of the cell membrane or if the drug must first enter the cell to have an effect. For example, if both chlorpromazine and chlorpromazine methoiodide produce the same effect, it strongly suggests the target receptor is on the cell surface. If only chlorpromazine produces the effect, the target is likely intracellular or within the central nervous system. researchgate.net

Investigating Membrane Interactions: Phenothiazines are known to interact with and alter the properties of lipid bilayers. researchgate.net Studies using chlorpromazine methoiodide help to isolate the effects on the outer leaflet of the cell membrane. Research on human erythrocyte "ghost" membranes (red blood cells with their contents removed) has shown that the quaternary compound is confined to the outside face of the membrane, whereas chlorpromazine distributes asymmetrically, with its strongest binding sites located on the inner surface. researchgate.netresearchgate.net

A study on the binding of these compounds to erythrocyte ghost membranes and liposomes provided detailed findings that highlight the utility of the quaternary derivative.

This table summarizes findings indicating that while both compounds bind to membranes, Chlorpromazine can access high-affinity sites on the inner membrane surface, an area inaccessible to the charged Chlorpromazine Methoiodide. This directly supports the use of the methoiodide derivative to probe surface-level interactions. researchgate.net

Evolution of Methodologies in Studying Quaternary Ammonium Compounds in Biological Systems

The study of quaternary ammonium compounds (QACs) like chlorpromazine methoiodide in biological systems has evolved significantly with technological advancements. Early studies relied on classical pharmacological assays and bioassays. nih.gov However, modern research employs a suite of sophisticated analytical and observational techniques.

Synthesis and Identification: The synthesis of phenothiazine derivatives can be achieved through various established chemical pathways, often involving the reaction of a phenothiazine ring structure with an appropriate side chain. google.compharmacy180.comgoogle.com The identification and characterization of the resulting compounds, including quaternary salts, have advanced from simple melting point analysis to powerful spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are now standard for confirming molecular structure. mdpi.com For crystalline derivatives, X-ray diffraction provides definitive identification by comparing diffraction patterns to those of reference standards. oup.com

Analysis in Biological Samples: Detecting and quantifying QACs in complex biological matrices like brain tissue or plasma has been a significant challenge due to their unique chemical properties. The development of advanced chromatography and mass spectrometry techniques has been crucial.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone methodology. Because QACs are permanently charged, they are well-suited for mass spectrometry detection. researchgate.net Techniques combining tandem capillary liquid chromatography with high-resolution Fourier-transform mass spectrometry (FT-MS) allow for the highly sensitive and selective simultaneous analysis of multiple QACs in brain extracts. nih.govunifr.ch

Sample Preparation: Methods have been developed for the efficient extraction of QACs from tissues. To handle the diverse hydrophobicities of different QACs, analytical methods may employ tandem coupling of different chromatography columns, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), in a single analysis. unifr.ch

Studying Biological Interactions:

Fluorescent Labeling: To visualize the interaction of QACs with cells, researchers have synthesized fluorescently labeled analogues. For instance, a fluorescent analogue of the QAC benzalkonium chloride (BAC) was created to study its mode of action and uptake in bacteria using fluorescence microscopy and flow cytometry. biorxiv.org This approach allows for investigation at the single-cell level.

Electrophysiology: Techniques like patch-clamp recording can be used to measure the effects of QACs on ion channel function and cell membrane capacitance, providing insights into their influence on cellular processes like exocytosis. researchgate.net

Model Membranes: The use of artificial lipid bilayers (liposomes) and erythrocyte ghosts allows for controlled studies of drug-membrane interactions without the complexity of a living cell, enabling researchers to determine binding affinities and the influence of lipid composition on drug partitioning. researchgate.net

This evolution in methodology has enabled a much more detailed and mechanistic understanding of how quaternary ammonium compounds like chlorpromazine methoiodide function as research probes in biological systems.

Structure

3D Structure of Parent

Properties

CAS No. |

362-02-7 |

|---|---|

Molecular Formula |

C18H22ClIN2S |

Molecular Weight |

460.8 g/mol |

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium;iodide |

InChI |

InChI=1S/C18H22ClN2S.HI/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SHVVOGYMOKHKHG-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[I-] |

Canonical SMILES |

C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[I-] |

Other CAS No. |

362-02-7 |

Related CAS |

19077-31-7 (Parent) |

Synonyms |

chlorpromazine methiodide methochlorpromazine methochlorpromazine bromide methochlorpromazine chloride methochlorpromazine iodide methochlorpromazine iodide, N,N-dimethyl-N-methyl-11C-labeled methochlorpromazine methanesulfonate methylchlorpromazine N-methyl chlorpromazine Q-CPZ quaternary-chlorpromazine SK and F 2680-J SKF 2680J |

Origin of Product |

United States |

Biophysical Interactions and Membrane Dynamics Research

Interactions with Biological Membranes and Model Systems

The study of Chloropromazine methoiodide and its analogues, such as chlorpromazine (B137089) (CPZ), reveals significant interactions with biological and artificial membranes, influencing their structure and function. These interactions are fundamental to understanding its broader biophysical profile.

Research on erythrocyte ghost membranes, which are red blood cells that have had their intracellular contents removed, provides a valuable model for studying membrane interactions. Chlorpromazine has been shown to induce a dose-dependent increase in the mechanical stability of these membranes. nih.gov This stabilization effect is linked to the drug's ability to intercalate into the membrane's lipid bilayer. nih.gov

Studies using inside-out vesicles derived from erythrocyte membranes have demonstrated that spectrin, a key cytoskeletal protein, can directly bind to chlorpromazine that has been integrated into the inner leaflet of the membrane. nih.gov This suggests that the compound's interaction is not limited to the external surface but also involves significant binding within the internal membrane structure, modulating cytoskeletal-membrane interactions. nih.gov The amphipathic nature of chlorpromazine allows it to partition between the aqueous environment and the membrane bilayer, with partition coefficients measured in the range of 1 to 4.6 x 10³. nih.gov At high concentrations, the uptake of the drug can be so extensive that it leads to a more than two-fold increase in membrane thickness, suggesting the formation of a distinct, drug-rich zone within the core of the bilayer. nih.gov

Investigations using artificial liposome (B1194612) bilayers, which are synthetic vesicles composed of a lipid bilayer, offer a controlled system to dissect the molecular interactions of compounds like chlorpromazine. Studies have shown that chlorpromazine readily associates with these lipid phases. nih.gov Its cationic nature leads to a preferential interaction with anionic components of the membrane. nih.gov

This preference is evidenced by several findings:

Fluorescence Studies: The fluorescence intensity of chlorpromazine increases significantly when introduced to phosphatidylcholine (PC) vesicles, indicating its entry into the lipid environment. nih.gov This fluorescence is further enhanced when anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS) are present in the bilayer, confirming a stronger association with negatively charged lipids. nih.gov

pH Titration: The apparent pKa of chlorpromazine increases in the presence of lipid structures, and this increase is more pronounced with more anionic lipids (e.g., pKa of 8.0 with neutral PC vs. 8.3 with anionic phosphatidylglycerol). nih.gov This shift suggests a stabilization of the cationic form of the drug by the negatively charged lipid headgroups. nih.gov

Complex Formation: Research using techniques like Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM) has shown that chlorpromazine intercalates within membrane bilayers to form a drug/phospholipid complex. core.ac.ukresearchgate.net This interaction involves both electrostatic forces with the polar headgroups and hydrophobic interactions within the lipid core. core.ac.uk

Chlorpromazine has been demonstrated to significantly alter the permeability of both cellular and model membranes. In studies on rat brain slices, treatment with chlorpromazine (at concentrations ≥100 µM) led to the leakage of intracellular phosphorylated metabolites, which is indicative of plasma membrane permeabilization. nih.govresearchgate.net The mechanism appears to involve the initial formation of small membrane holes that can enlarge over time. nih.govresearchgate.net

Similarly, in human erythrocyte membranes, chlorpromazine induces hemolysis through a colloid-osmotic mechanism. nih.gov It creates aqueous pores in the membrane, estimated to be around 14 Å in diameter if circular. nih.gov The number of these pores varies with the drug concentration. nih.gov In rat intestinal brush border membrane vesicles, chlorpromazine was found to enhance the permeability of certain beta-lactam antibiotics, while inhibiting the transport of actively transported substances like D-glucose, suggesting a complex and selective effect on membrane transport processes. nih.gov

The interaction of chlorpromazine with membranes also leads to significant changes in membrane fluidity. Fluorescence polarization studies have shown that chlorpromazine dose-dependently increases the fluidity of membranes in rat brain tissue. nih.govresearchgate.net This effect, observed as a decrease in fluorescence anisotropy, suggests a perturbation of the membrane's structural order. nih.gov

In studies with artificial lipid bilayers, the interaction of chlorpromazine was found to affect the transition temperature of the lipids, which is a key indicator of membrane fluidity. core.ac.ukresearchgate.net The drug's intercalation disrupts the packing of phospholipid acyl chains, leading to a more disordered and fluid state. core.ac.uk Research also suggests that greater drug partitioning and uptake occur in membranes that are already in a more fluid, liquid-phase state. core.ac.uk This modulation of fluidity is a critical aspect of the drug's interaction with membranes, potentially affecting the function of embedded proteins and signaling pathways. core.ac.uk

Protein Binding Studies and Macromolecular Interactions

The distribution and availability of this compound and related compounds are heavily influenced by their binding to plasma proteins. These interactions are characterized by varying affinities and capacities depending on the specific protein.

Chlorpromazine, as a basic drug, binds to several major protein components in the blood. nih.govnih.gov Unlike acidic drugs that primarily bind to albumin, chlorpromazine shows significant binding to α1-acid glycoprotein (B1211001) (AAG), albumin, and lipoproteins. nih.govnih.gov

α1-Acid Glycoprotein (AAG): AAG is a key binding protein for chlorpromazine. nih.gov The interaction is characterized by a high affinity but a low capacity, typically with about one binding site per protein molecule. nih.govnih.gov Studies have shown that chlorpromazine competitively inhibits the binding of other basic drugs to AAG, indicating they share a common binding site. nih.govnih.gov The association constant (Ka) for this interaction is in the range of 10⁵ to 10⁶ M⁻¹. nih.gov

Albumin: Human serum albumin is another major protein to which chlorpromazine binds. nih.gov In contrast to AAG, the binding to albumin is of a low-affinity, high-capacity type. nih.gov This means albumin can bind a larger quantity of the drug, but with less strength per molecule. nih.govnih.gov The binding site for chlorpromazine on albumin appears to be near tryptophan residues. nih.gov

Lipoproteins: Lipoproteins are also significant contributors to the plasma binding of chlorpromazine. nih.gov The affinity and capacity of lipoprotein binding are at least as high as that of albumin. nih.gov The binding is distributed across various lipoprotein fractions, including high-density lipoprotein (HDL), low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and chylomicrons. nih.gov

The extensive binding to these plasma proteins, often exceeding 90%, plays a crucial role in the pharmacokinetics of the compound. drugbank.com

Table 1: Plasma Protein Binding Characteristics of Chlorpromazine

| Plasma Protein | Binding Characteristics | Association Constant (Ka) | Number of Binding Sites (n) | References |

|---|---|---|---|---|

| α1-Acid Glycoprotein (AAG) | High Affinity, Low Capacity | 10⁵ - 10⁶ M⁻¹ | ~1 | nih.govnih.gov |

| Albumin | Low Affinity, High Capacity | Not specified | Not specified | nih.govnih.gov |

| Lipoproteins (HDL, LDL, VLDL) | High Affinity, High Capacity | Not specified | Not specified | nih.gov |

Research into Interaction with Calcium-Binding Proteins, including Calmodulin

There is a substantial body of research detailing the interaction between chlorpromazine and the ubiquitous calcium-binding protein, calmodulin. Studies have shown that chlorpromazine binds to calmodulin in a calcium-dependent manner, with bovine brain calmodulin binding approximately five molecules of the drug per protein molecule. nih.gov This interaction is complex, requiring extended regions of the calmodulin molecule to achieve specific, high-affinity binding. nih.gov The binding of phenothiazines like chlorpromazine to a subclass of calcium-modulated proteins has been well-documented. nih.gov

Characterization of Specific Protein Binding Sites and Conformational Changes

Research into chlorpromazine has identified its binding to a wide array of proteins. In human plasma, it binds to multiple protein fractions, including albumin and alpha 1-acid glycoprotein, with the latter showing a high-affinity, low-capacity binding site for phenothiazines. nih.gov At a molecular level, chlorpromazine has been shown to bind to the cellular prion protein (PrPC), inducing subtle conformational changes that stabilize certain regions of the protein, such as the β2-α2 loop, and reorienting other amino acid residues into a new β-sheet. cureffi.org Furthermore, a novel allosteric binding site for chlorpromazine has been identified in the extracellular domain of a GABA-gated bacterial ion channel, a homologue for human Cys-loop receptors. researchgate.net

Again, there is a clear lack of specific data characterizing the binding sites of chlorpromazine methiodide on these or other proteins. One study noted that chlorpromazine methiodide exerts an antimuscarinic effect within the vestibular nuclear complex, suggesting interaction with muscarinic cholinergic receptors. nih.gov However, the precise binding site and any resultant conformational changes were not detailed. The permanent charge of chlorpromazine methiodide would likely favor interactions with negatively charged pockets on protein surfaces, potentially preventing it from accessing more hydrophobic, buried binding sites that are available to the parent chlorpromazine molecule.

Investigation of Lipid-Protein Interactions in Synaptosomal Membranes

The interaction of chlorpromazine with synaptosomal membranes has been a subject of significant investigation. Electron spin resonance studies have shown that chlorpromazine perturbs the lipid-protein interactions in these membranes. nih.gov It increases the motionally-restricted component of lipid spin probes, a phenomenon attributed to a decrease in the lipid-to-protein ratio in the membrane, likely caused by the drug's effect on the bulk lipid phase. nih.gov At high drug-to-lipid ratios, chlorpromazine can form rigid complexes with lipids isolated from the brain. nih.gov

Specific research on how chlorpromazine methiodide affects lipid-protein interactions in synaptosomes is absent from the reviewed literature. Due to its reduced lipophilicity and permanent charge, its interaction with the synaptosomal membrane would differ significantly from that of chlorpromazine. It would be largely confined to the membrane surface, interacting with the polar head groups of phospholipids and the extracellular domains of membrane proteins. Unlike chlorpromazine, it would not be expected to readily partition into the hydrophobic lipid bilayer core to the same extent, thus altering its influence on membrane fluidity and the dynamics of lipid-protein interactions.

Cellular and Subcellular Mechanistic Research

Investigation of Cellular Pathway Modulation as a Research Probe

Research has identified the parent compound, chlorpromazine (B137089), as a modulator of autophagy, the cellular process for degrading and recycling cellular components. In various non-neuronal cell lines, particularly cancer cells, chlorpromazine has been shown to induce autophagy. This effect is often linked to its ability to interfere with critical signaling pathways that regulate cell growth and survival.

Chlorpromazine has been investigated as a modulator of several key signal transduction pathways that are central to cellular processes like proliferation, inflammation, and survival.

Akt/mTORC1 Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a critical regulator of cell growth and autophagy. Multiple studies have demonstrated that chlorpromazine can inhibit this pathway. mdpi.com This inhibition is thought to be a primary mechanism through which chlorpromazine induces autophagic cell death in certain cancer cell models. mdpi.com

MEK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. frontiersin.org Recent research has shown that chlorpromazine can diminish cellular signaling via this pathway. A 2022 study in human monocytes found that pretreatment with chlorpromazine diminished the phosphorylation of both MEK and ERK1/2 that was induced by a viral protein. nih.govresearchgate.net This finding suggests that chlorpromazine can act as an inhibitor of the MEK/ERK signaling cascade. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines. frontiersin.org Research indicates that chlorpromazine can exert anti-inflammatory effects by inhibiting this pathway. Studies have shown that chlorpromazine inhibits the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation into the nucleus in response to inflammatory stimuli. nih.govnih.gov This action effectively blocks the transcriptional activation of NF-κB target genes, such as those for the cytokines IL-1β and IL-6. nih.govnih.gov

Research into Receptor Interactions in Isolated Systems (excluding clinical implications)

In isolated, cell-free systems, where membrane permeability is not a factor, chlorpromazine methiodide's core structure allows it to interact with various receptors. The binding profile is considered identical to that of chlorpromazine.

Chlorpromazine demonstrates a broad binding profile across all five subtypes of dopamine (B1211576) receptors. It is known to act as an antagonist at these sites. nih.gov Its affinity is particularly high for the D2 receptor, a characteristic shared by many antipsychotic agents. kcl.ac.uk However, unlike some other typical antipsychotics, it also possesses a notable affinity for the D1 receptor subtype. wikipedia.org The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors in a cell-free system, have been quantified for human dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D1 | 23.98 |

| Dopamine D2 | 1.4 |

| Dopamine D3 | 5.01 |

| Dopamine D4 | 133 |

| Dopamine D5 | 172 |

Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and DrugBank databases. guidetopharmacology.orgdrugbank.com

In addition to its effects on dopamine receptors, chlorpromazine also interacts with several serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. It is a potent antagonist of the 5-HT2A receptor and also binds with significant affinity to the 5-HT6 and 5-HT7 receptors. nih.govwikipedia.org These interactions are studied in isolated receptor preparations to understand the compound's pharmacological profile without the confounding factors of cellular uptake or metabolism.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Serotonin 5-HT2A | 2.0 - 10.0 |

| Serotonin 5-HT6 | 45.7 |

| Serotonin 5-HT7 | 50.11 |

Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and other scientific literature. wikipedia.orgguidetopharmacology.orgacnp.orgfrontiersin.org

Cholinergic Receptor (Muscarinic, Nicotinic) Interaction Studies

Chlorpromazine methiodide, a quaternary derivative of chlorpromazine, has been a subject of specific investigation regarding its interaction with the cholinergic system. Due to its charged nature, it does not readily cross the blood-brain barrier, making it a useful tool for studying central nervous system effects following direct administration.

Research indicates that chlorpromazine methiodide possesses a high affinity for the muscarinic cholinergic receptor. nih.gov Studies involving the direct intraventricular injection of chlorpromazine methiodide in rats have demonstrated effects consistent with muscarinic cholinergic antagonism. nih.gov For instance, the motor response known as barrel rotation induced by chlorpromazine methiodide was inhibited by the muscarinic agonist carbachol (B1668302) and enhanced by the muscarinic antagonist atropine. nih.gov Modified Scatchard analysis of chlorpromazine methiodide's displacement of the radioligand [3H]quinuclidinyl benzilate ([3H]QNB) from the muscarinic receptor further supports its role as a muscarinic antagonist. nih.gov These findings suggest that chlorpromazine methiodide acts at sites rich in muscarinic cholinergic receptors, such as the vestibular nuclear complex, to produce its effects. niper.ac.in

The parent compound, chlorpromazine, also demonstrates a clear interaction with muscarinic receptors. It has been shown to inhibit muscarinic-cholinergic-induced amylase release from rat parotid acinar cells in a dose-dependent manner and to inhibit the binding of [3H]QNB to muscarinic receptors. nih.gov

Regarding nicotinic acetylcholine (B1216132) receptors (nAChRs), research has primarily focused on chlorpromazine. Studies on cloned human α₇ nAChRs expressed in Xenopus oocytes found that chlorpromazine reversibly inhibited acetylcholine-induced currents. researchgate.net The inhibition by chlorpromazine was not reversed by increasing acetylcholine concentrations, suggesting a non-competitive mechanism of action at this receptor subtype. researchgate.net Further, chlorpromazine is recognized as an antagonist of nAChRs. tocris.com

Table 1: Cholinergic Receptor Interaction Data for Chlorpromazine and Derivatives This table is interactive. Click on headers to sort.

| Compound | Receptor Type | Finding | Model System | Reference |

|---|---|---|---|---|

| Chlorpromazine methiodide | Muscarinic Cholinergic | High affinity; acts as an antagonist. | Rat Brain (in vivo) | nih.gov |

| Chlorpromazine | Muscarinic Cholinergic | Inhibits carbachol-induced amylase release. | Rat Parotid Acinar Cells | nih.gov |

| Chlorpromazine | Nicotinic (α₇ subtype) | Reversibly inhibits acetylcholine-induced currents. | Xenopus Oocytes | researchgate.net |

Alpha-Adrenergic and Histamine (B1213489) H1 Receptor Binding Investigations

Investigations into the receptor binding profile of chlorpromazine reveal significant interactions with both alpha-adrenergic and histamine H1 receptors. While specific binding studies on chlorpromazine methiodide for these receptors are not detailed in the available literature, the data on the parent compound provides a foundational understanding of the phenothiazine (B1677639) class's activity.

Chlorpromazine acts as an antagonist at alpha-1 adrenergic receptors. nih.govdrugbank.com In vitro binding assays using rat brain tissue demonstrated that chlorpromazine has a notable affinity for these receptors. nih.gov However, its affinity for alpha-2 adrenoceptors is considerably lower, ranging from 10 to 500 times less than its affinity for alpha-1 adrenoceptors and dopamine D2 receptors. nih.gov Chronic co-administration of imipramine (B1671792) and chlorpromazine in rats did not produce any changes in alpha-2 adrenergic receptors in the cerebral cortex. nih.gov

In the context of histamine receptors, chlorpromazine is a potent H1 receptor antagonist. tocris.comnih.govdrugbank.com This antagonism is believed to contribute to some of the compound's effects. nih.gov Studies comparing various phenothiazines found that chlorpromazine and its metabolites have high binding affinities for histamine H1 receptors in the rat brain. nih.gov Furthermore, research has shown a significant correlation between the affinity of antipsychotic drugs for histamine H1 receptors and their ability to increase histamine efflux in the rat medial prefrontal cortex, an effect observed with chlorpromazine. frontiersin.org

NMDA Receptor Modulation Research

Research has explored the modulatory effects of chlorpromazine on the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. Studies using cultured rat hippocampal neurons have shown that chlorpromazine inhibits NMDA receptors. nih.gov This inhibition appears to be selective, as non-NMDA receptors were found to be insensitive to chlorpromazine in the same study. nih.gov The effectiveness of the block on NMDA responses was correlated with the rate and extent of receptor desensitization, with chlorpromazine increasing the extent of desensitization. nih.gov

Further evidence suggests that the mechanism of this inhibition may be mediated by an action at the zinc (Zn) site on the NMDA receptor. wikipedia.org It has been reported that phenothiazine derivatives can produce an increase in NMDA activity at low concentrations and a suppression of activity at higher concentrations. wikipedia.org Some research also indicates that sigma ligands, a class that includes chlorpromazine, can indirectly modulate the NMDA receptor-ion channel complex. tesisenred.net

Enzyme Inhibition and Activation Studies in Biochemical Contexts

Calmodulin-Stimulated Cyclic Nucleotide Phosphodiesterase Inhibition

Chlorpromazine is a well-documented inhibitor of calmodulin (CaM)-dependent processes, including the activation of cyclic nucleotide phosphodiesterase. nih.govsigmaaldrich.com The interaction is complex and calcium-dependent. nih.gov Research has demonstrated that chlorpromazine inhibits the calmodulin stimulation of cyclic nucleotide phosphodiesterase. nih.gov The order in which components are added to the reaction can alter the drug concentration required for half-maximal inhibition, indicating a complex equilibrium between the drug, calmodulin, and the enzyme. nih.gov

Further studies using a chlorpromazine-calmodulin (CPZ-CaM) complex, formed by UV irradiation, showed that this complex could totally inhibit calmodulin-stimulated phosphodiesterase from rat brain. nih.gov The mechanism appears to involve the CPZ-CaM complex competing with native calmodulin for regulatory sites on the phosphodiesterase enzyme. nih.gov

Phospholipase A2 Inhibition Research

Chlorpromazine has been shown to inhibit phospholipase A2 (PLA2) from various sources. In one study, chlorpromazine inhibited the in vitro activity of a phospholipase A2 enzyme isolated from Vipera russelli snake venom by 55%, with a reported half-maximal inhibitory dose (ID50) of 1.15 µM. nih.gov

Research using polymorphonuclear leukocytes (PMNs) demonstrated that chlorpromazine effectively diminishes the release of arachidonic acid, a key product of PLA2 activity. semanticscholar.org The half-maximal inhibitory concentration (IC50) for this effect was found to be 10 µM. semanticscholar.org The same study also showed that chlorpromazine could directly inhibit fractionated membrane-bound phospholipase A2. semanticscholar.org

Comparative studies have also been conducted. When tested against group I PLA2 from porcine pancreas and group II PLA2 from Vipera russelli, chlorpromazine was found to be approximately equally potent towards both types. nih.gov The inhibition of lysosomal phospholipase A2 is a known mechanism that can predict drug-induced phospholipidosis, a condition associated with several cationic amphiphilic drugs like chlorpromazine. researchgate.net

Table 2: Enzyme Inhibition Data for Chlorpromazine This table is interactive. Click on headers to sort.

| Enzyme Target | Inhibitory Concentration | Model System | Reference |

|---|---|---|---|

| Phospholipase A2 (Vipera russelli) | ID50: 1.15 µM | In Vitro Enzyme Assay | nih.gov |

| Phospholipase A2 (functional) | IC50: 10 µM (for AA release) | Rat Polymorphonuclear Leukocytes | semanticscholar.org |

Comparative Pharmacological Research and Structure Activity Relationships

Comparative Analysis of Chloropromazine Methoiodide with Chloropromazine

The addition of a methyl iodide group to chlorpromazine (B137089), resulting in the formation of chlorpromazine methoiodide, fundamentally alters the molecule's physicochemical properties. This process, known as quaternization, converts the tertiary amine in the side chain of chlorpromazine into a quaternary ammonium (B1175870) salt. This structural change introduces a permanent positive charge and significantly increases the polarity of the compound, leading to profound differences in its pharmacological behavior compared to the parent molecule, chlorpromazine.

The most significant distinction between chlorpromazine and chlorpromazine methoiodide lies in their ability to cross biological membranes. Chlorpromazine is an amphiphilic, lipophilic molecule that can readily traverse the lipid bilayers of cell membranes and the blood-brain barrier. if-pan.krakow.pl This permeability is essential for its well-known neuroleptic effects, which require access to dopamine (B1211576) receptors within the central nervous system (CNS). if-pan.krakow.pl

In stark contrast, chlorpromazine methoiodide's permanent positive charge and increased hydrophilicity render it largely membrane-impermeable. Quaternization of the terminal nitrogen results in a polar compound that cannot easily diffuse across lipid environments. slideshare.net Consequently, its ability to cross the blood-brain barrier is effectively eliminated, leading to a loss of the central antipsychotic activity characteristic of chlorpromazine. slideshare.net This differential permeability makes chlorpromazine methoiodide a valuable research tool for distinguishing between extracellular and intracellular sites of drug action. While chlorpromazine can interact with targets both on the cell surface and within the cell, the effects of chlorpromazine methoiodide are confined primarily to the extracellular domain of cells.

| Property | Chlorpromazine | Chlorpromazine Methoiodide |

| Terminal Amine | Tertiary Amine (protonated at physiological pH) | Quaternary Ammonium (permanently charged) |

| Lipophilicity | High | Low |

| Membrane Permeability | Readily permeable | Largely impermeable |

| Blood-Brain Barrier Access | Yes | No |

| Primary Site of Action | Extracellular and Intracellular | Extracellular |

In isolated, cell-free systems where membrane barriers are not a factor, the binding affinities of chlorpromazine and its quaternized derivative can be directly compared. Chlorpromazine is known to interact with a wide range of receptors, including dopamine (D1, D2, D3, D4), serotonin (B10506) (5-HT2), α-adrenergic, and muscarinic receptors. wikipedia.orgdrugbank.comnih.gov Its clinical potency as an antipsychotic is strongly correlated with its affinity for the D2 receptor. wikipedia.org

The quaternization of chlorpromazine does not alter the core phenothiazine (B1677639) structure responsible for receptor recognition. Therefore, in isolated receptor preparations, chlorpromazine methoiodide can still bind to these targets. The permanent positive charge may, however, alter its binding affinity and selectivity profile. For instance, the fixed charge could enhance interactions with anionic pockets within a receptor's binding site. Conversely, it might create steric hindrance or unfavorable electrostatic interactions at other sites. The primary difference remains that for chlorpromazine to exert its effects in vivo, it must first cross a membrane to reach these receptors, a step that chlorpromazine methoiodide cannot take, particularly in the CNS. slideshare.net

In in vitro cell culture models, the disparate membrane permeabilities of chlorpromazine and chlorpromazine methoiodide lead to distinct cellular responses. Chlorpromazine can enter cells and interact with intracellular targets, such as calmodulin and protein kinase C (PKC), activities that contribute to its diverse biological effects beyond receptor blockade. if-pan.krakow.plnih.gov Studies have shown that chlorpromazine can influence cytotoxic lymphocyte generation and function, likely through membrane-mediated events and intracellular actions. nih.govresearchgate.net Furthermore, it can impact cell viability and mitochondrial activity in various cell lines. nih.govmdpi.com

Chlorpromazine methoiodide, being restricted to the extracellular space, cannot engage these intracellular pathways. Its effects in cell-based assays are limited to interactions with the outer cell membrane and the extracellular domains of transmembrane receptors. Therefore, any observed cellular response to chlorpromazine methoiodide can be attributed to surface-level events, without the confounding influence of intracellular actions. This makes it a specific probe for studying the extracellular mechanisms of phenothiazine action.

Structure-Activity Relationship Studies of Phenothiazine Derivatives

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Decades of research have established clear structure-activity relationships (SAR) that govern their potency and pharmacological profile. nih.govnih.gov

As demonstrated by the comparison of chlorpromazine and chlorpromazine methoiodide, quaternization of the terminal amino group is a critical modification that profoundly impacts biological activity. The introduction of a permanent charge has several key consequences:

Loss of CNS Activity: The primary result of quaternization is the inability of the molecule to cross the blood-brain barrier, which abolishes its neuroleptic effects. slideshare.net

Restriction to Extracellular Targets: The charged molecule is prevented from diffusing across cell membranes, limiting its site of action to the cell surface.

Use as a Pharmacological Tool: Quaternized derivatives serve as excellent control compounds in research to differentiate between central and peripheral actions, or between extracellular and intracellular mechanisms.

Beyond quaternization, other specific structural features of the phenothiazine scaffold are crucial for its biological activity. if-pan.krakow.pl

Substitution at Position 2: The presence of an electron-withdrawing substituent, such as a chlorine (-Cl) or trifluoromethyl (-CF3) group, at the C-2 position of the phenothiazine ring is critical for enhancing antipsychotic activity. slideshare.netslideshare.net This feature is thought to facilitate the proper orientation for dopamine receptor binding. slideshare.net

The Alkyl Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amine is essential for optimal neuroleptic activity. slideshare.netnih.gov Shortening this chain to two carbons or lengthening it significantly reduces antipsychotic potency. slideshare.netslideshare.net

The Terminal Amino Group: For maximal neuroleptic potency, the terminal amine should be tertiary. slideshare.net The nature of the substituents on this nitrogen also modulates activity, with different side chains like aliphatic, piperidine (B6355638), or piperazine (B1678402) groups conferring varying degrees of potency, generally in the order of piperazine > piperidine > aliphatic chain. if-pan.krakow.plslideshare.net

These well-defined structure-activity relationships have guided the development of numerous phenothiazine derivatives for various therapeutic applications and as specific probes for biological research. nih.govmagtechjournal.com

| Structural Modification | Impact on Neuroleptic Activity | Reference |

| Substitution at C-2 | Electron-withdrawing group (e.g., -Cl, -CF3) increases activity. | slideshare.net, slideshare.net |

| Side Chain Length at N-10 | A 3-carbon chain is optimal; deviation reduces activity. | nih.gov, slideshare.net, slideshare.net |

| Terminal Amine | Must be tertiary for maximum activity. | slideshare.net, slideshare.net |

| Quaternization of Terminal Amine | Abolishes CNS activity due to inability to cross the blood-brain barrier. | slideshare.net |

Advanced Methodologies in the Study of Chloropromazine Methoiodide

Spectroscopic Techniques: Circular Dichroism (CD), Fluorescence Polarization, UV-Vis Spectroscopy

Spectroscopic methods are pivotal in understanding the structural and binding characteristics of chloropromazine methoiodide and its interactions with biological molecules.

Circular Dichroism (CD) spectroscopy is instrumental in detecting conformational changes in proteins upon ligand binding. Studies have shown that the interaction of chlorpromazine (B137089) with proteins like brain tubulin induces changes in their secondary structure. nih.gov This is observed through alterations in the CD spectrum, indicating a shift in the protein's conformation. nih.gov While direct studies on chlorpromazine methoiodide are less common, the principles apply. The binding of a chromophoric guest molecule like chlorpromazine methoiodide to a chiral host, such as a protein or cyclodextrin, can induce a circular dichroism signal. d-nb.info This induced CD (ICD) provides information about the complex's structure and stability. d-nb.info The interaction of chlorpromazine with hemoglobin has also been shown to cause conformational changes, which can be monitored by CD. researchgate.net

UV-Vis Spectroscopy is a fundamental technique for the quantitative analysis of chlorpromazine and its derivatives. Chlorpromazine exhibits characteristic maximum absorption (λmax) in the UV-visible spectrum, typically around 250-260 nm and sometimes at higher wavelengths depending on the solvent and complexation. ijarsct.co.innih.govresearchgate.netresearchgate.net A study on chlorpromazine hydrochloride developed a simple and validated UV-Vis spectrophotometric method for its quantification in pharmaceutical formulations, with a λmax at 500 nm when complexed with phenol (B47542) red. ijarsct.co.in Another study reported a λmax of 533 nm for a complex of chlorpromazine hydrochloride with platinum tetrachloride. uaic.ro These methods demonstrate the potential for UV-Vis spectroscopy in the characterization and quantification of chlorpromazine methoiodide.

Radioligand Binding Assays and Quantitative Binding Analysis (e.g., Scatchard Analysis)

Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions, providing data on affinity (Kd), receptor density (Bmax), and competitive binding (Ki). giffordbioscience.comcreative-biogene.com These assays involve incubating a radiolabeled ligand with a tissue homogenate, cell membrane preparation, or purified receptor. giffordbioscience.com The amount of bound radioligand is then measured, typically after separating the bound from the free ligand by filtration. giffordbioscience.com

Studies on chlorpromazine have utilized radioligand binding assays to determine its affinity for various receptors, including dopamine (B1211576) D2, D3, and D4 receptors. unc.eduuni-regensburg.de For example, competitive binding assays with radiolabeled ligands like [3H]-spiperone are used to determine the inhibitory constant (Ki) of chlorpromazine for dopamine receptors. unc.edunih.gov

Scatchard analysis is a graphical method used to analyze radioligand binding data. A plot of the ratio of bound to free radioligand concentration versus the bound radioligand concentration can reveal the affinity (from the slope) and the total number of binding sites (from the x-intercept). asianpubs.orgnih.gov Non-linear Scatchard plots can indicate the presence of multiple binding sites with different affinities or cooperative binding. asianpubs.org Studies on chlorpromazine and its quaternary analogue, chlorpromazine methoiodide, binding to erythrocyte ghost membranes revealed two classes of binding sites. asianpubs.orgresearchgate.net The results suggested that chlorpromazine methoiodide is confined to the outer surface of the membrane, while chlorpromazine can bind to both the inner and outer surfaces. asianpubs.orgresearchgate.net The strongest binding sites were found to be predominantly on the inner membrane surface. researchgate.net

Table 1: Radioligand Binding Data for Chlorpromazine

| Receptor | Radioligand | Chlorpromazine Ki (nM) | Reference |

|---|---|---|---|

| Dopamine D4 | [3H]-N-methylspiperone | 32.62 | unc.edu |

| Dopamine D2 | [3H]Spiperone | Not specified | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Membrane and Lipid-Protein Interaction Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying systems with unpaired electrons, such as free radicals and paramagnetic metal ions. weizmann.ac.ilwikipedia.org In the context of membrane and lipid-protein interactions, ESR is often used with spin probes, which are stable radical molecules that can be incorporated into biological membranes. nih.gov

ESR studies have been employed to investigate the effects of chlorpromazine and its derivatives on the dynamics and organization of synaptosomal membranes. nih.gov By using spin probes like 16-doxyl stearic acid (16-SA), researchers can detect changes in membrane fluidity and the proportion of motionally-restricted lipid components. nih.gov Studies have shown that chlorpromazine can increase the motionally-restricted component of the spin probe in synaptosomal membranes, suggesting a perturbation of lipid-protein interactions. nih.gov The potency of different phenothiazine (B1677639) derivatives in inducing these changes often correlates with their clinical efficacy. nih.gov

Furthermore, ESR spin-trapping techniques have been used to investigate the photoionization of chlorpromazine, demonstrating the formation of hydrated electrons through a biphotonic mechanism. researchgate.net This highlights the utility of ESR in studying the photochemical properties of these compounds.

Dynamic Positron Autoradiography in Non-Human Brain Slice Models

Dynamic positron autoradiography is an advanced imaging technique that allows for the real-time visualization and quantification of biochemical processes in tissue slices. This method has been utilized to study the effects of chlorpromazine on plasma membrane permeability in fresh rat brain slices. nih.gov

In these studies, a radiotracer such as [18F]2-fluoro-2-deoxy-D-glucose ([(18)F]FDG) is used. nih.gov Following its uptake and phosphorylation by cells to [(18)F]FDG-6-phosphate, the leakage of this charged molecule from the cells can be monitored over time. nih.gov Research has demonstrated that chlorpromazine at certain concentrations can induce the leakage of [(18)F]FDG-6-phosphate from brain slices, indicating an increase in plasma membrane permeability. nih.gov This effect was found to be dose-dependent and was correlated with an increase in membrane fluidity, as measured by fluorescence polarization. nih.gov These findings suggest that chlorpromazine can destabilize membranes by perturbing their structural order. nih.gov

Chromatography-Mass Spectrometry Techniques for Compound Characterization

Chromatography coupled with mass spectrometry (MS) is an indispensable tool for the identification, quantification, and characterization of drugs and their metabolites in biological matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the therapeutic drug monitoring of chlorpromazine in plasma. nih.gov These methods often involve an extraction step, such as dispersive liquid-liquid microextraction, followed by separation on a GC column and detection by a mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of chlorpromazine and its metabolites in various samples, including plasma and brain tissue. nih.govnju.edu.cnnuph.edu.ua These methods can achieve low limits of quantification, making them suitable for pharmacokinetic studies. nih.gov For instance, a validated LC-ESI-MS/MS method was successfully used to quantify chlorpromazine concentrations in rat plasma and brain. nih.gov Furthermore, LC-MS techniques have been instrumental in identifying degradation products of chlorpromazine hydrochloride in pharmaceutical solutions, such as chlorpromazine sulfoxide (B87167) and chlorpromazine N-oxide. nuph.edu.ua

Competitive MS binding assays have also been developed as an alternative to radioligand binding assays. nih.gov In this approach, the displacement of a native marker from a receptor by a test compound is monitored by quantifying the unbound marker in the supernatant using LC-MS/MS. nih.gov

Table 2: Performance of a Validated LC-ESI-MS/MS Method for Chlorpromazine Quantification

| Matrix | Linearity Range | Lower Limit of Quantitation (LLOQ) | Precision (Intra- and Inter-day) | Recovery | Reference |

|---|---|---|---|---|---|

| Rat Plasma | 0.2 - 200.0 ng/mL | 0.2 ng/mL | < 7.54% | > 84.9% | nih.gov |

| Rat Brain Tissue | 0.833 - 833.3 ng/g | 0.833 ng/g | < 7.54% | > 84.9% | nih.gov |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling provide powerful in silico tools to investigate and predict the interactions between ligands like chlorpromazine methoiodide and their biological targets at an atomic level. siftdesk.orgnovapublishers.comnih.gov These methods are crucial in drug design and for understanding the molecular basis of drug action. nih.govugent.be

Molecular docking studies can predict the binding pose and affinity of a ligand within the active site of a receptor. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, molecular modeling can be used to understand how chlorpromazine and its derivatives bind to dopamine receptors or other protein targets.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing molecular properties, it is possible to develop predictive models for the activity of new, untested compounds. nih.gov

While specific computational studies focusing solely on chlorpromazine methoiodide are not extensively documented in the provided search results, the methodologies are broadly applicable. For instance, modeling the interaction of chlorpromazine methoiodide with bacterial plasmids has been used to understand its plasmid-curing effects. researchgate.netakjournals.com The permanent positive charge of the methoiodide derivative would be a key parameter in such models, influencing its electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Contributions to Fundamental Biological and Chemical Principles

Insights into Quaternary Ammonium (B1175870) Compound Biophysics and Membrane Biology

The study of chlorpromazine (B137089) methiodide has provided significant insights into the biophysical interactions between quaternary ammonium compounds (QACs) and biological membranes. QACs are characterized by a positively charged nitrogen atom, which plays a central role in their interaction with the negatively charged components of cell membranes, such as phosphatidylserine (B164497) and other anionic phospholipids (B1166683). nih.govnih.gov

The mechanism of action for many QACs involves an initial electrostatic association with the cell membrane, followed by insertion of their hydrophobic parts into the lipid bilayer. nih.govrsc.org This can lead to a destabilization of the membrane structure, altering its fluidity and permeability, and can ultimately cause leakage of cellular contents and cell lysis. nih.govpan.olsztyn.pl Research on chlorpromazine's parent compound shows it binds rapidly to phospholipid bilayers, disturbing the molecular ordering of the lipids and increasing membrane fluidity. nih.govnih.gov

Chlorpromazine methiodide, as a model QAC, helps to refine this understanding. Unlike its parent compound, chlorpromazine, which can more readily partition into the hydrophobic core of the membrane, the permanent charge and increased hydrophilicity of chlorpromazine methiodide are thought to restrict its location primarily to the membrane-water interface. rsc.org Its interactions are therefore dominated by electrostatic forces with the lipid headgroups and interactions at the interfacial region. rsc.org This makes it an excellent tool for studying surface-level membrane phenomena, distinct from the effects of more lipophilic drugs that penetrate deep into the bilayer. The study of such molecules helps to differentiate between biological effects originating from the membrane surface versus those requiring entry into the hydrophobic core or the cell interior.

| Feature | Chlorpromazine (Tertiary Amine) | Chlorpromazine Methoiodide (Quaternary Ammonium Compound) |

| Charge at Physiological pH | Cationic (protonated), but can exist in a neutral form | Permanently Cationic |

| Membrane Permeability | Readily crosses lipid bilayers drugbank.com | Significantly reduced permeability across lipid bilayers |

| Primary Interaction Site | Partitions into the lipid bilayer, interacting with both headgroups and acyl chains nih.govrsc.org | Primarily interacts with the anionic headgroups at the membrane surface nih.govresearchgate.net |

| Key Interaction Force | Hydrophobic and electrostatic interactions nih.gov | Predominantly electrostatic interactions nih.gov |

Advancements in Understanding Mechanisms of Ligand-Receptor Interactions

Chlorpromazine methiodide's inability to readily cross cell membranes makes it a powerful tool for distinguishing between extracellular and intracellular sites of drug action. By comparing its effects to those of the membrane-permeable chlorpromazine, researchers can determine the location of a drug's target receptor.

A significant example is in the study of calmodulin, an intracellular calcium-binding protein. Research demonstrated that both chlorpromazine and chlorpromazine methiodide bind to calmodulin in a calcium-dependent manner. researchgate.net However, the binding of chlorpromazine hydrochloride decreased significantly at alkaline pH, where the molecule is less likely to be ionized. In contrast, the binding of the permanently charged chlorpromazine methiodide was not dependent on pH. researchgate.net This finding provided crucial evidence that it is the cationic form of the phenothiazine (B1677639) drug that binds to calmodulin and inhibits its activity. researchgate.net

Furthermore, chlorpromazine methiodide has been instrumental in clarifying the pharmacology of certain centrally-mediated motor responses. Intraventricular injection of chlorpromazine methiodide in rats was found to induce a specific motor response known as barrel rotation. nih.gov This effect was inhibited by the muscarinic agonist carbachol (B1668302) and enhanced by the muscarinic antagonist atropine, indicating a mechanism involving the blockade of muscarinic cholinergic receptors. nih.gov Receptor binding studies confirmed this, showing that chlorpromazine methiodide has a high affinity for the muscarinic cholinergic receptor. nih.gov Because chlorpromazine methiodide does not easily enter cells, these results strongly suggest that the observed effects are mediated by its interaction with muscarinic receptors located on the external surface of neurons.

| Ligand | Receptor/Target | Key Finding | Reference |

| Chlorpromazine Methoiodide | Muscarinic Cholinergic Receptor | High-affinity binding, consistent with antagonist properties. Used to probe extracellular receptor sites. | nih.gov |

| Chlorpromazine Methoiodide | Calmodulin | pH-independent binding demonstrated that the cationic form is the active species for receptor interaction. | researchgate.net |

| Chlorpromazine | Dopamine (B1211576) D2 Receptors | High-affinity binding is central to its primary antipsychotic action. oncotarget.com | oncotarget.com |

Elucidation of Cellular Transport and Permeability Barriers in Research

Cellular transport mechanisms, which govern the movement of substances across cell membranes, are fundamental to cell function. iosrjournals.orgnumberanalytics.com These processes can be broadly categorized as passive transport (not requiring energy) and active transport (requiring energy). iosrjournals.orgontosight.ai Chlorpromazine methiodide has been a key compound in the study of these mechanisms, particularly concerning permeability barriers like the blood-brain barrier (BBB).

The BBB is a highly selective barrier that protects the central nervous system. The ability of drugs to cross this barrier is a critical determinant of their neurological effects. Chlorpromazine is known to cross the BBB and exert its effects on the central nervous system. drugbank.comcore.ac.uk In contrast, the addition of the charged methiodide group significantly reduces lipid solubility and prevents passive diffusion across the tight junctions of the BBB. This characteristic is not unique to chlorpromazine methiodide but is a general principle for quaternary ammonium derivatives of centrally-acting drugs, such as promethazine (B1679618) methiodide.

This stark difference in permeability makes chlorpromazine methiodide an ideal negative control in neurological studies. If chlorpromazine produces a central effect while an equivalent dose of chlorpromazine methiodide administered systemically does not, it provides strong evidence that the effect requires the drug to cross the BBB and act within the central nervous system. This approach has been crucial for dissecting the peripheral versus central effects of phenothiazine drugs.

Moreover, studies on cellular transport have shown that some molecules enter cells via endocytosis, a process where the cell membrane engulfs substances. ontosight.aimdpi.com Chlorpromazine itself is known to be an inhibitor of clathrin-mediated endocytosis. mdpi.comnih.gov Using a membrane-impermeant analog like chlorpromazine methiodide allows researchers to investigate whether this inhibition occurs from the outside of the cell or if it requires the drug to first enter the cytoplasm.

Future Directions and Emerging Research Avenues

Development of Novel Pharmacological Probes Utilizing Chloropromazine Methoiodide Scaffolding

The core structure of chlorpromazine (B137089) methoiodide serves as a promising scaffold for the development of highly specific pharmacological probes. Its defining feature is the quaternary ammonium (B1175870) group, which imparts a permanent positive charge and renders the molecule largely impermeant to the lipid bilayers of cell membranes. researchgate.netasianpubs.org This characteristic is fundamental to its utility as a research tool, allowing scientists to selectively probe and interact with targets on the outer surface of cells, without the confounding effects of intracellular action.

This contrasts sharply with its parent compound, chlorpromazine, which is lipophilic and readily crosses cell membranes, acting on both extracellular and intracellular targets. utdallas.eduoncotarget.com The development of probes from the chlorpromazine methoiodide scaffold focuses on leveraging this membrane impermeability. By attaching fluorescent tags, biotin (B1667282) labels, or other reporter molecules to the chlorpromazine methoiodide structure, researchers can design probes to visualize, isolate, and quantify cell-surface receptors and other membrane-associated proteins. These novel probes would enable precise studies of receptor distribution, trafficking, and localization, distinguishing between surface-level and internalized receptor populations.

Future research in this area will likely involve the synthesis of a library of derivatives, modifying the phenothiazine (B1677639) ring or the alkyl chain to alter target specificity and affinity, while retaining the essential quaternary ammonium group to ensure the probe remains extracellular. This would create a sophisticated toolkit for investigating the "outside-in" signaling of various cellular pathways.

Table 1: Comparative Properties of Chlorpromazine vs. Chlorpromazine Methoiodide

| Property | Chlorpromazine | Chlorpromazine Methoiodide | Reference(s) |

|---|---|---|---|

| Chemical Nature | Tertiary amine, lipophilic | Quaternary ammonium salt, hydrophilic | researchgate.netasianpubs.org |

| Membrane Permeability | Permeant (crosses cell membranes) | Impermeant (confined to the extracellular surface) | researchgate.netasianpubs.org |

| Primary Site of Action | Extracellular and Intracellular | Extracellular | researchgate.netasianpubs.org |

| Primary Research Use | Broad-spectrum CNS drug studies | Probe for cell-surface receptors and membrane phenomena | researchgate.netasianpubs.org |

Interdisciplinary Applications in Chemical Biology, Neuropharmacology, and Cell Biology Research

The unique properties of chlorpromazine methoiodide are fostering interdisciplinary research across chemical biology, neuropharmacology, and cell biology.

In chemical biology , the compound is used to investigate the fundamental principles of drug-membrane interactions. Studies using human erythrocyte "ghost" membranes (red blood cells with their contents removed) have demonstrated that chlorpromazine methoiodide is confined to the outer leaflet of the membrane. researchgate.netasianpubs.org This allows for detailed analysis of surface binding kinetics and the role of specific membrane lipids, such as phosphatidylserine (B164497), in drug interactions. researchgate.net Its use as a tool helps to build more accurate models of how charged molecules interact with the complex environment of the cell surface.

In neuropharmacology , chlorpromazine methoiodide is instrumental in dissecting the roles of specific neurotransmitter receptors. Research has shown that, unlike its parent compound which has a broad receptor profile, chlorpromazine methoiodide exhibits high affinity for muscarinic cholinergic receptors but a low affinity for dopamine (B1211576) receptor binding sites. This selectivity makes it an excellent tool for isolating and studying muscarinic receptor functions in the nervous system, without the overlapping effects on the dopamine system that complicate studies with chlorpromazine itself. Its membrane-impermeant nature ensures that these investigations are focused on cell-surface muscarinic receptors, helping to elucidate their role in synaptic transmission and neuronal signaling.

In cell biology , the compound is used to explore the asymmetric nature of the plasma membrane. By comparing the binding of chlorpromazine (which binds to both inner and outer surfaces) with chlorpromazine methoiodide (which binds only to the outer surface), researchers can probe the different properties and compositions of the two membrane leaflets. researchgate.net This provides insights into membrane structure and the distribution of drug binding sites, highlighting that the strongest binding sites for the phenothiazine structure are often located on the inner surface of the membrane. researchgate.net

Exploration of Unidentified Mechanistic Pathways in Non-Clinical Research Contexts

This compound is proving crucial for uncovering and exploring novel mechanistic pathways in non-clinical settings. Its targeted action allows for the attribution of specific physiological responses to the modulation of extracellular targets.

A significant example of this is in the study of motor responses. Research in rat models has shown that intraventricular injection of chlorpromazine methoiodide induces a distinct motor behavior known as "barrel rotation." This effect was found to be specifically linked to its action as a muscarinic cholinergic antagonist. The response could be inhibited by a muscarinic agonist (carbachol) and enhanced by another antagonist (atropine). This research elegantly demonstrated a specific pharmacologic basis for the observed motor effect, linking it directly to the blockade of central muscarinic receptors.

Furthermore, receptor binding studies have provided quantitative data on its mechanistic action. These analyses confirm that chlorpromazine methoiodide has a high affinity for the muscarinic cholinergic receptor, while displaying low affinity for the spiperone (B1681076) binding site, which is associated with dopamine D2 receptors. This selective antagonism at muscarinic receptors provides a clear mechanistic pathway for its observed effects in non-clinical models, distinct from the primary dopamine antagonism of chlorpromazine. drugbank.com The ability to use a tool like chlorpromazine methoiodide, which acts on a specific subset of the parent drug's targets, allows for a more precise exploration of the contribution of individual receptor systems to complex physiological or behavioral outcomes.

Table 2: Receptor Binding Profile of this compound in Non-Clinical Research

| Receptor Site | Binding Affinity | Implication for Mechanistic Research | Reference(s) |

|---|---|---|---|

| Muscarinic Cholinergic Receptor | High | Primary target for its observed effects; allows for specific study of muscarinic antagonism. | |

| Spiperone Binding Site (Dopamine) | Low | Differentiates its action from the dopaminergic effects of chlorpromazine; useful for isolating non-dopaminergic pathways. |

Q & A

Q. What are the recommended synthetic routes for Chloropromazine methoiodide, and what critical reaction parameters should be optimized?

this compound is synthesized via quaternization of Chlorpromazine with methyl iodide. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of Chlorpromazine to methyl iodide to minimize side reactions.

- Solvent : Anhydrous ethanol or acetone to prevent hydrolysis.

- Temperature : Maintained at 25–30°C to balance reaction rate and byproduct formation.

- Purification : Recrystallization from ethanol/diethyl ether yields high-purity product (>98%). Safety protocols are critical due to methyl iodide’s toxicity; use fume hoods and PPE. Reaction progress should be monitored via TLC (silica gel, chloroform:methanol 9:1) or H NMR to confirm completion .

Q. How can researchers ensure stability and purity of this compound during storage?

- Storage : Airtight, light-resistant containers under nitrogen at -20°C to prevent oxidation.

- Stability Testing : Use HPLC with a C18 column (mobile phase: acetonitrile:phosphate buffer pH 3.0, 70:30 v/v) to detect degradation products (e.g., sulfoxides).

- Impurity Profiling : Reference standards like Chlorpromazine Sulfoxide (CAS 969-99-3) enable quantification of impurities (<0.1% w/w) .

Q. What standard analytical methods are used to quantify this compound in pharmaceutical formulations?

- HPLC : Column: C18 (5 μm, 250 × 4.6 mm); detection: UV at 254 nm.

- Sample Prep : Dissolve tablets in methanol, filter (0.45 μm), and dilute to linearity range (5–50 μg/ml).

- Validation : Assess precision (RSD <2%), accuracy (recovery 98–102%), and LOD/LOQ (0.1 μg/ml and 0.3 μg/ml, respectively) per ICH guidelines .

Advanced Research Questions

Q. How can this compound be applied to study clathrin-mediated endocytosis, and what experimental controls are essential?

- Protocol : Pre-treat cells (e.g., HeLa or BEAS-2B) with 10 μg/ml this compound for 1 hr at 37°C. Wash with PBS before adding fluorescent tracers (e.g., PEG-CH12K18 nanoparticles).

- Controls :

- Temperature : Incubate parallel samples at 4°C to arrest endocytosis.

- Pathway Inhibitors : Include genistein (caveolae) and amiloride (macropinocytosis).

Q. How should researchers resolve contradictions in pharmacokinetic data across in vivo studies?

Discrepancies may arise from:

- Dosage Forms : Tablets (200 mg) vs. solutions (bioavailability differences).

- Species Variability : Mice vs. rats (CYP450 metabolism differences).

- Analytical Methods : Cross-validate using LC-MS/MS with deuterated internal standards (e.g., d4-Chlorpromazine).

- Meta-Analysis : Apply fixed-effects models to aggregate data, adjusting for covariates like body weight and administration route .

Q. What advanced chromatographic techniques improve detection limits in complex biological matrices?

- UPLC-MS/MS : Use a BEH C18 column (1.7 μm, 2.1×50 mm) with gradient elution (0.1% formic acid in water/acetonitrile).

- Sample Prep : Protein precipitation with acetonitrile (2:1 v/v) followed by SPE cleanup (C18 cartridges).

- Validation : Assess matrix effects (<15% signal suppression), recovery (≥85%), and LLOQ (0.1 ng/ml in plasma) .

Q. What statistical models best address inter-individual variability in dose-response studies?

- Mixed-Effects Models : Incorporate random intercepts for subject-specific responses and fixed effects for log-transformed doses.

- Bayesian Hierarchical Models : Integrate prior pharmacokinetic data (e.g., half-life, Vd) to refine posterior estimates.

- Covariates : Include age, weight, and CYP2D6 genotype (critical for metabolism). Power analysis (α=0.05, β=0.2) ensures adequate sample size .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on this compound’s efficacy in neuroleptic assays?

- Experimental Design : Standardize animal models (e.g., Sprague-Dawley rats) and endpoints (e.g., wheel cage motility tests).

- Dose Optimization : Compare 50 mg/kg (baseline) vs. 100–200 mg/kg doses to identify therapeutic windows.

- Blinding : Use double-blind protocols to minimize bias in behavioral assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.